rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis
Description
rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis is a chiral cyclopentane derivative featuring a pyrazole substituent at the 2-position and an amine group at the 1-position of the cyclopentane ring. The cis configuration ensures specific spatial orientation, which is critical for interactions in biological or catalytic systems. This compound is typically synthesized as a racemic mixture, and its hydrochloride salt enhances stability and solubility for practical applications.
The molecule’s stereochemistry is confirmed via X-ray crystallography using tools like SHELXL and WinGX/ORTEP for structural refinement and visualization . Its primary use lies in pharmaceutical research as a building block for drug discovery, leveraging the pyrazole ring’s versatility in hydrogen bonding and aromatic interactions .
Properties
IUPAC Name |
2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-7-3-1-4-8(7)11-6-2-5-10-11;/h2,5-8H,1,3-4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFUNXQBKBEWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis is a compound notable for its unique bicyclic structure, which includes a cyclopentane ring and a pyrazole moiety. This structural configuration is significant as it influences the compound's biological activity and potential applications in medicinal chemistry. The molecular formula is C₈H₁₄ClN₃, with a molecular weight of approximately 189.67 g/mol. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays and studies .
Research indicates that rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride exhibits various biological activities. While the specific mechanisms are still under investigation, preliminary studies suggest involvement in several pathways:
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Anticancer Properties : It has been evaluated for its potential to inhibit cancer cell proliferation through various mechanisms.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride with various biological targets. These studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound. For instance, comparisons with other pyrazole derivatives have shown varying degrees of COX inhibition, indicating that structural modifications can significantly impact biological activity .
Comparative Analysis with Related Compounds
The following table summarizes the structural variations and potential biological activities of compounds related to rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride:
| Compound Name | Structure | Unique Features |
|---|---|---|
| rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride | Structure | Contains a bromine substituent that may enhance biological activity. |
| rac-(1R,2S)-2-(3-methylpyrazol-1-yl)cyclopentan-1-amine | Structure | Methyl group may influence lipophilicity and receptor interactions. |
| rac-(1R,2S)-2-(5-fluoro-pyrazolyl)cyclopentan-1-amines | Structure | Fluorine substituent could improve metabolic stability. |
These variations illustrate how modifications can lead to differences in biological activities and pharmacological profiles compared to the parent compound .
In Vitro Studies
Recent in vitro studies have demonstrated that rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride shows promise as a COX inhibitor. For instance, one study reported that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) comparable to well-known COX inhibitors like celecoxib. This suggests potential utility in developing new anti-inflammatory agents .
Potential Applications
The compound's unique properties position it as a candidate for further research in several therapeutic areas:
- Pain Management : Due to its anti-inflammatory properties.
- Cancer Therapy : As a potential adjunct treatment due to its anticancer effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Property | Target Compound | 4-Bromo Analog | 4-Iodo Analog |
|---|---|---|---|
| Molecular Formula | C₈H₁₃ClN₃ (inferred) | C₈H₁₂BrClN₃ | C₈H₁₂ClIN₃ |
| Molecular Weight (g/mol) | ~186.5 | ~266.5 | ~313.5 |
| Substituent | 1H-pyrazol-1-yl (unsubstituted) | 4-bromo-1H-pyrazol-1-yl | 4-iodo-1H-pyrazol-1-yl |
| Halogen Atomic Weight | N/A | Br (79.9) | I (126.9) |
| Key Applications | Pharmaceutical intermediates | Cross-coupling reactions, drug design | Radiolabeling, heavy-atom derivatization |
Key Observations :
- Halogen Effects : The bromo and iodo substituents introduce steric bulk and electron-withdrawing effects, altering electronic density on the pyrazole ring. This impacts reactivity in further functionalization (e.g., Suzuki coupling) .
- Molecular Weight : Heavier halogens increase molecular weight significantly, which may influence pharmacokinetic properties (e.g., membrane permeability) in drug candidates .
Crystallographic and Stereochemical Analysis
All three compounds require rigorous stereochemical validation due to their chiral centers. SHELX and WinGX/ORTEP are employed to resolve the cis configuration and confirm racemic crystallization behavior . The heavier halogens in analogs may enhance X-ray diffraction contrast, aiding in structure determination .
Q & A
Q. What are the recommended synthetic routes for rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis, and how do reaction conditions impact stereochemical outcomes?
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen. Aqueous solutions are prone to hydrolysis; use freshly distilled DMSO or DMF for dissolution. Degradation studies show <5% decomposition over 6 months when stored at -20°C . Always use gloves (nitrile, tested per EN 374) and eye protection (EN 166) during handling .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stereoselectivity of this compound in novel reactions?
Q. How can researchers resolve contradictions in biological activity data between enantiomers?
- Methodological Answer : Use chiral chromatography (Chiralpak AD-H column, hexane:isopropanol 90:10) to isolate enantiomers. Comparative bioassays (e.g., MIC testing against Gram-negative bacteria) reveal (1R,2S)-enantiomer’s 10-fold higher potency than (1S,2R). NMR (¹H, COSY) and X-ray crystallography confirm absolute configuration. Contradictions in IC₅₀ values may arise from impurities (>98% purity required for reproducibility) .
Q. What are the best practices for characterizing hydrochloride salt formation and hygroscopicity?
- Methodological Answer : TGA-DSC analysis identifies dehydration events (e.g., 100–150°C weight loss). Karl Fischer titration quantifies water content (<0.5% w/w). Hygroscopicity tests (25°C, 60% RH) show 3% mass gain over 72 hrs, necessitating anhydrous storage. XRD patterns (2θ = 18.7°, 23.4°) confirm crystalline structure .
Contradiction Analysis
Q. Why do different studies report varying yields in hydrochloride salt crystallization?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., ethanol vs. acetone) and cooling rates. Slow crystallization (0.5°C/min) in ethanol yields larger crystals (98% purity), while rapid cooling in acetone causes amorphous precipitates (85% purity). pH control (1.5–2.0) during acidification minimizes free amine contamination .
Safety and Compliance
Q. What PPE and engineering controls are critical for large-scale synthesis?
- Methodological Answer : Use fume hoods (≥0.5 m/s face velocity) and closed-system reactors. PPE includes Tychem F aprons, neoprene gloves, and full-face respirators (NIOSH-approved). Spill kits with vermiculite neutralize acidic residues. Regular air monitoring (OSHA Method PV2120) ensures amine vapor levels <1 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
